molecular formula C18H15N5O3 B2647470 N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1286717-24-5

N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2647470
CAS RN: 1286717-24-5
M. Wt: 349.35
InChI Key: JQIJVFZBCKXPJQ-UHFFFAOYSA-N
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Description

N-(1H-benzo[d]imidazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Amino acid compounds with benzo[d]imidazole and furan moieties have been studied for their potential as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds have shown promise in protecting N80 steel from corrosion, utilizing potentiodynamic polarization and electrochemical impedance spectroscopy techniques. The studies indicated these inhibitors are of mixed type and adhere to the steel surface according to the Langmuir adsorption isotherm, with further characterization through scanning electron microscopy (SEM) and atomic force microscopy (AFM) (Yadav, Sarkar, & Purkait, 2015).

Heterocyclic Chemistry and Antiviral Activity

Compounds containing furan and pyrazolyl groups have been synthesized and shown to have potential antiviral activities. This research highlights the synthetic versatility of furan-containing compounds in creating heterocyclic systems of biological importance. The modifications and conversions of these compounds into various heterocyclic systems illustrate their potential in designing new drugs with antiviral properties (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Novel Synthetic Routes

Research into sulfonylated furans and imidazo[1,2-a]pyridines via a metal-free three-component, domino reaction presents a new strategy for preparing these derivatives. This method shows excellent functional group tolerance and efficiency, indicating the potential for developing novel compounds with varied applications, including therapeutic agents and material science (Cui, Zhu, Li, & Cao, 2018).

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3/c1-11(17(25)21-18-19-12-5-2-3-6-13(12)20-18)23-16(24)9-8-14(22-23)15-7-4-10-26-15/h2-11H,1H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIJVFZBCKXPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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